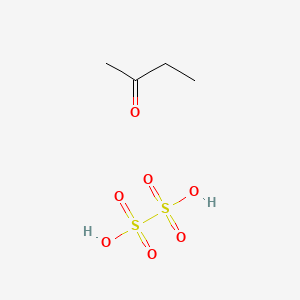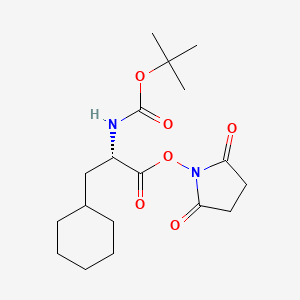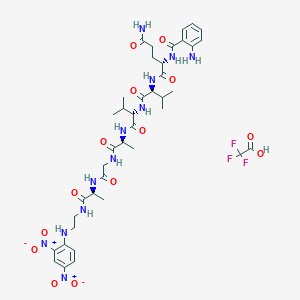
1-Acetyl-3-indoxyl Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-indoxyl Sulfate, also known as 3-indoxylsulfate and 3-indoxylsulfuric acid, is a metabolite of dietary L-tryptophan . It acts as a cardiotoxin and uremic toxin . It is associated with symptoms of depression and anxiety .
Synthesis Analysis
Indoxyl sulfate is synthesized from indole, a compound created solely by gut microbial tryptophanases . Indole is produced from L-tryptophan in the human intestine via tryptophanase-expressing gastrointestinal bacteria . Indoxyl is produced from indole via enzyme-mediated hydroxylation in the liver . Subsequently, indoxyl is converted into indoxyl sulfate by sulfotransferase enzymes in the liver .Molecular Structure Analysis
The molecular formula of 1-Acetyl-3-indoxyl Sulfate is C10H9NO5S . Its molecular weight is 255.25 .Scientific Research Applications
1. Endothelial Damage in End-Stage Renal Disease (ESRD) Indoxyl sulfate (IS), a key uremic toxin, is known to cause immune dysfunction that leads to endothelial damage in patients with ESRD . In ESRD patients, monocytes respond to IS through the aryl hydrocarbon receptor (AhR) and produce increased levels of TNF-α . This immune dysfunction may cause vascular endothelial cell damage, playing a pivotal role in the pathogenesis of cardiovascular diseases (CVDs) .
Chronic Kidney Disease (CKD) Progression
IS contributes to the progression of CKD through its tubulotoxicity . After cellular uptake, IS directly induces apoptotic and necrotic cell death of tubular cells . It also increases oxidative stress and decreases antioxidant capacity, which are associated with tubulointerstitial injury .
Renal Fibrosis
IS upregulates signal transducers and activators of transcription 3 phosphorylation, followed by increases in TGF-β1, monocyte chemotactic protein-1 and α-smooth muscle actin production . These participate in interstitial inflammation, renal fibrosis and, consequently, CKD progression .
Necrosis of Tubular Cells
IS upregulates 12-lipoxygenase and 12 (S)-HETE synthesis and induces TRPV1 hyperfunction, which leads to necrosis of tubular cells .
Cardiovascular Disease (CVD)
The accumulation of uremic toxins like IS due to kidney failure can lead to CVD . IS, a product of indole metabolism in the liver, is produced from tryptophan by the intestinal flora and is ultimately excreted through the kidneys .
Neuropathy
Similar to CVD, neuropathy can occur due to the accumulation of uremic toxins like IS in the body as a result of kidney failure .
Mechanism of Action
Target of Action
1-Acetyl-3-indoxyl Sulfate, a derivative of indole, is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Mode of Action
1-Acetyl-3-indoxyl Sulfate interacts with its targets by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . It maintains intestinal homeostasis and impacts liver metabolism and the immune response . The aryl hydrocarbon receptor (AhR) contributes to 1-Acetyl-3-indoxyl Sulfate-induced immunity by enhancing the expression of arachidonic acid (AA) metabolism-related genes .
Pharmacokinetics
The pharmacokinetics of 1-Acetyl-3-indoxyl Sulfate involves its absorption, distribution, metabolism, and excretion (ADME). Hepatic phase II drug metabolism of indoxyl is conjugated by sulfotransferases to generate 1-Acetyl-3-indoxyl Sulfate, which is finally excreted by the kidney .
Result of Action
The molecular and cellular effects of 1-Acetyl-3-indoxyl Sulfate’s action are diverse. As a uremic toxin, it stimulates glomerular sclerosis and renal interstitial fibrosis . It also contributes to the progression of obesity, insulin resistance, and white adipose tissue .
Action Environment
The action of 1-Acetyl-3-indoxyl Sulfate is influenced by environmental factors. The interaction between host and microorganism widely affects the immune and metabolic status . The gut microbiota and microbiota-derived small molecules, such as 1-Acetyl-3-indoxyl Sulfate, interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma .
properties
IUPAC Name |
(1-acetylindol-3-yl) hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S/c1-7(12)11-6-10(16-17(13,14)15)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCECEGXDPHKGQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Pyran-2-one,4-fluorotetrahydro-3,5,6-trimethyl-,[3R-(3alpha,4beta,5alpha,6alpha)]-(9CI)](/img/no-structure.png)
![Furo[3',4':3,4]cyclobuta[1,2-b]pyridine](/img/structure/B583089.png)

![6b,6c-Diazadicyclopenta[cd,gh]pentalene](/img/structure/B583099.png)
![Imidazo[1,2-a]pyridin-3-ol](/img/structure/B583105.png)
![lithium;potassium;sodium;7-[[4-fluoro-6-[[5-[[4-fluoro-6-[[5-oxo-7-sulfo-6-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-6H-naphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-methylpentyl]amino]-1,3,5-triazin-2-yl]amino]-4-oxo-3-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3H-naphthalene-2-sulfonic acid](/img/structure/B583106.png)
